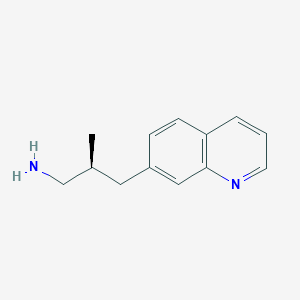

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine: is an organic compound that belongs to the class of amines It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and appropriate alkylating agents.

Alkylation: The quinoline ring is alkylated at the 7-position using a suitable alkylating agent under basic conditions. This step introduces the quinolin-7-yl group.

Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 1-position of the propan-1-amine chain. This step may involve the use of reagents such as ammonia or primary amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinoline N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products:

Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds structurally related to (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine exhibit significant anticancer activity. These compounds often act as tubulin polymerization inhibitors , which is crucial in cancer treatment as they can disrupt the mitotic spindle formation necessary for cell division.

Case Studies

Several studies have documented the efficacy of these compounds:

- A study demonstrated that specific derivatives of quinolinones reduced cell viability in A549 lung cancer cells through autophagy mechanisms linked to the PI3K/Akt/mTOR signaling pathway .

- Another investigation reported that certain modified quinolinone derivatives exhibited enhanced antitumor activity in vivo, showcasing their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies focusing on its effectiveness against both gram-positive and gram-negative bacteria.

Synthesis and Evaluation

Recent advancements in synthetic methodologies have allowed for the development of new quinolinone derivatives with promising antimicrobial activities. For example, a study utilized a metal-free synthesis approach to create novel quinolones, which were subsequently evaluated for their antibacterial properties using molecular docking techniques to predict binding affinities with bacterial enzymes .

Findings

The findings indicate that these synthesized compounds not only display significant antibacterial effects but also exhibit minimal toxicity, making them suitable candidates for further development as therapeutic agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential in treating inflammatory diseases.

Applications in Treatment

The compound has been investigated for its role in treating conditions characterized by inflammatory processes. Research suggests that it may be effective against a variety of diseases such as:

- Type II diabetes

- Cardiovascular diseases

- Autoimmune disorders

Studies indicate that derivatives of this compound can modulate inflammatory pathways, providing a basis for their use in therapeutic applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity and leading to downstream effects.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.

Comparación Con Compuestos Similares

(2S)-2-Methyl-3-phenylpropanoic acid: This compound shares a similar structural motif but differs in the presence of a phenyl group instead of a quinoline ring.

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

Uniqueness:

Quinoline Ring: The presence of the quinoline ring in (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine imparts unique chemical and biological properties compared to other similar compounds.

Functional Group: The amine group in the compound allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in various applications.

Actividad Biológica

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a quinoline moiety and a chiral center contributes to its diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its pharmacological effects.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways essential for cellular function. This inhibition can lead to altered physiological responses.

- Signal Transduction : The compound may influence signal transduction pathways, which are vital for cellular communication and function, potentially leading to therapeutic benefits in disease models.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. They have been studied for their effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Studies have demonstrated that quinoline derivatives can inhibit the growth of cancer cells. For instance, analogs similar to this compound have shown promising results against cancer cell lines such as MDA-MB231 and PC-3. The growth inhibition was assessed using MTS assays, with significant decreases in cell viability observed at specific concentrations (Table 1) .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB231 | 10 |

| 3b | PC-3 | 28 |

| 4g | MDA-MB231 | 15 |

| 4h | PC-3 | 38 |

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored, particularly in relation to neuroinflammation. Its ability to modulate inflammatory pathways may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antimalarial Activity

A study focusing on the synthesis of 4-aminoquinoline derivatives highlighted the importance of structural modifications in enhancing antimalarial activity. While not directly tested on this compound, the findings suggest that similar compounds could be effective against chloroquine-resistant malaria parasites .

Case Study 2: Antiproliferative Activity

In a comprehensive evaluation of several quinoline derivatives, compounds exhibiting structural similarities to this compound were tested against multiple cancer cell lines. Results indicated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .

Propiedades

IUPAC Name |

(2S)-2-methyl-3-quinolin-7-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLKMQYFVQRJF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=CC=N2)C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.